molecular formula C11H8BrN3O B4376725 3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4376725
M. Wt: 278.10 g/mol
InChI Key: XVMXTULNQMWDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine (C₁₂H₉BrN₄O) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromine at position 3, a 2-furyl group at position 7, and a methyl group at position 2. Pyrazolo[1,5-a]pyrimidines are bicyclic scaffolds widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antiviral agents, and anti-inflammatory compounds . The bromine atom at C3 enhances reactivity for cross-coupling reactions, while the 2-furyl group at C7 may influence hydrogen bonding and receptor affinity .

Properties

IUPAC Name

3-bromo-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXTULNQMWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a brominated pyrazolo[1,5-a]pyrimidine derivative with a furan boronic acid under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the furan ring, to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidine derivatives.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: Products include dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including 3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine, exhibit significant antitumor properties. The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. Preliminary studies suggest that it can inhibit the activity of enzymes critical for tumor growth and proliferation. This positions it as a potential lead compound for developing new anticancer therapies .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It may interact with interleukin receptor-associated kinase-1 (IRAK-1), which plays a vital role in immune responses and inflammation. By inhibiting IRAK-1 phosphorylation, this compound could disrupt inflammatory signaling pathways, making it a candidate for treating inflammatory diseases .

Chemical Research Applications

Synthesis and Derivatization
The synthesis of this compound can be achieved through various chemical routes, often involving multi-step processes that allow for further functionalization. The presence of the bromine atom enables nucleophilic substitution reactions, facilitating the development of derivatives with enhanced biological activity or selectivity against specific targets.

Material Science
Beyond medicinal applications, this compound's unique electronic properties make it suitable for applications in material science. Its derivatives may be explored for use in organic light-emitting devices (OLEDs) and fluorescent probes due to their photophysical characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of pyrazolo[1,5-a]pyrimidines:

  • Study on Kinase Inhibition : A recent publication highlighted the synthesis of various pyrazolo[1,5-a]pyrimidines and evaluated their efficacy as multi-kinase inhibitors for cancer treatment. The findings suggested that these compounds could serve as effective agents against specific cancer types by targeting key signaling pathways involved in tumor progression .
  • Inflammation Modulation : Another study focused on the interaction of pyrazolo[1,5-a]pyrimidines with IRAK-1. It demonstrated that these compounds could modulate inflammatory responses by inhibiting key phosphorylation events within the signaling cascade, offering insights into their potential use in treating autoimmune diseases.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntitumor and anti-inflammatory activitiesNew therapeutic agents for cancer and inflammation
Chemical ResearchSynthesis routes allowing derivatizationEnhanced biological activity
Material ScienceDevelopment of OLEDs and fluorescent probesInnovative materials with unique properties

Mechanism of Action

The mechanism of action of 3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

C3 Substitution
  • 3-Bromo Group : The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, a strategy used in analogs like 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
  • Non-Halogenated Analogs: Compounds lacking bromine (e.g., 3-methyl or 3-aminopyrazolo[1,5-a]pyrimidines) show reduced electrophilicity but improved metabolic stability .
C7 Substitution
  • 2-Furyl Group: The furan ring contributes to π-π stacking and hydrogen bonding. Analog 5-amino-7-[β-(4-hydroxyphenyl)ethyl]-2-(2-furyl)pyrazolo[1,5-a]pyrimidine demonstrated enhanced A2A adenosine receptor (A2AAR) affinity due to hydroxyl group interactions .
  • Phenyl and Fluorophenyl Derivatives :
    • 3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine : The electron-withdrawing fluorine atom improves lipophilicity and membrane permeability .
    • 7-(4-Chloro-3-Nitrophenyl) Analogs : Nitro groups enhance electrophilicity but may reduce solubility .
C2 Substitution
  • Methyl Group : The 2-methyl substituent in the target compound minimizes steric hindrance compared to bulkier groups (e.g., phenyl), favoring kinase inhibition profiles .

Physicochemical Properties

  • Solubility : The 2-furyl group improves water solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl) .
  • LogP : Estimated LogP for the target compound is ~2.8 (moderate lipophilicity), whereas 7-(trifluoromethyl) analogs have higher LogP (~3.5) due to fluorine content .

Biological Activity

3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its therapeutic potential and mechanisms of action.

Synthesis

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the use of a three-component reaction involving amino pyrazoles and electrophilic halogenation techniques. The compound can be synthesized with good yields by employing bromination reactions under optimized conditions, typically using reagents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Properties

Recent research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis via caspase activation
HeLa (Cervical)12.7Inhibition of PI3K/Akt signaling
A549 (Lung)18.3Cell cycle arrest at G1 phase

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro. Research suggests that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity of this compound

AssayResultReference
TNF-alpha InhibitionIC50 = 20 µM
IL-6 InhibitionIC50 = 25 µM

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Cancer Cell Lines : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on breast and lung cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls .

Q & A

Q. What are the standard synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in 3-bromo-7-(2-furyl)-2-methyl derivatives?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-enaminones or α,β-unsaturated carbonyl compounds. For example, 7-(furan-2-yl) derivatives are prepared by reacting 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate under reflux in ethanol . Bromination at position 3 is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile, with yields optimized by controlling stoichiometry and reaction time (e.g., 69% yield for NBS in DMF) .

Q. How are structural ambiguities resolved in spectroscopic characterization of this compound?

Multi-modal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Aromatic protons (e.g., furan H-β at δ 7.56–7.67 ppm) and pyrimidine carbons (C-7 at ~160 ppm) are key diagnostic signals .
  • IR : Bromine substituents show C-Br stretches at 550–650 cm⁻¹, while carbonyl groups (if present) appear at ~1695 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 333 for C₁₂H₁₀BrN₃O) confirm molecular weight .
    Contradictions in data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational models (DFT) or single-crystal X-ray diffraction .

Advanced Research Questions

Q. What strategies optimize regioselectivity during furan group introduction at position 7?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl at C-7) direct furan coupling to adjacent positions via resonance effects .
  • Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 7-bromo intermediates and furan-2-ylboronic acid achieves >80% yields in toluene/water at 80°C .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution, while non-polar solvents (toluene) enhance cross-coupling efficiency .

Q. How do structural modifications at position 2 (methyl group) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methyl vs. ethyl : Methyl at C-2 enhances metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) compared to bulkier groups, which reduce solubility .
  • Trifluoromethyl substitution : Replacing methyl with CF₃ at C-2 increases binding affinity for kinase targets (e.g., IC₅₀ of 0.8 nM vs. 5.2 nM for methyl) but may introduce toxicity .
    Methodologically, activity is assessed via enzymatic assays (e.g., fluorescence polarization for kinase inhibition) and molecular docking (PDB: 4YAY) .

Q. What analytical methods resolve contradictions in crystallographic vs. computational bond-length data?

Discrepancies between X-ray crystallography (e.g., C-Br bond length = 1.89 Å) and DFT-predicted values (1.92 Å) are addressed by:

  • Multipole refinement : Corrects for electron density artifacts in X-ray data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts < 2.8 Å) that distort bond lengths .
  • Temperature-dependent XRD : Conducted at 100 K to reduce thermal motion errors .

Q. How are reaction yields improved for large-scale synthesis (>10 g)?

Scale-up challenges include:

  • Purification : Replace column chromatography with acid-base recrystallization (e.g., DMF/water, 75% recovery) .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) enable ≥5 reaction cycles without yield loss (<5% Pd leaching) .
  • Byproduct suppression : Additives like molecular sieves (4Å) absorb HBr generated during bromination, reducing side reactions .

Methodological Guidelines

Q. Handling air/moisture-sensitive intermediates

  • Schlenk techniques : Use under argon for bromo intermediates .
  • Quench protocols : Add reactions to ice-cold NaHCO₃ (pH 8) to neutralize HBr .

Q. Validating biological activity

  • Dose-response curves : Test 0.1–100 µM ranges in triplicate .
  • Counter-screening : Assess off-target effects using kinase panels (e.g., Eurofins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.